Organoleptic Profile: Divergent Sensory Character Between 2-Pentyl and 2-Propyl Homologs
In a systematic study of ten 2-substituted-1,3-dithiolanes, 2-n-propyl-1,3-dithiolane was characterized as having a distinctive floral and broth aroma suitable for flavors and seasonings, while the remaining nine compounds—including 2-pentyl-1,3-dithiolane—exhibited meat, onion, garlic, and radish characters [1]. This represents a qualitative organoleptic differentiation requiring only a two-carbon side-chain difference (C3 vs. C5). The study did not separately report individual intensity ratings for each of the nine compounds, so the precise sensory distance between 2-pentyl and other non-floral homologs (e.g., 2-ethyl, 2-butyl) cannot be quantified from this source.
| Evidence Dimension | Organoleptic character (descriptive sensory profile) |
|---|---|
| Target Compound Data | Meat, onion, garlic, radish (grouped with nine non-floral 2-substituted-1,3-dithiolanes) |
| Comparator Or Baseline | 2-n-Propyl-1,3-dithiolane: floral, broth character |
| Quantified Difference | Qualitative: distinct odor category shift from 'floral/broth' to 'meat/allium/radish' |
| Conditions | Organoleptic evaluation by trained panel; compounds synthesized via aldehyde/ketone reaction with 1,2-ethanedithiol or 1,2-propanedithiol catalyzed by p-toluenesulfonic acid; yields 62.8%–87.8%; structures confirmed by elemental analysis, FTIR, ¹H NMR, GC-MS [1] |
Why This Matters
For a flavor house or food scientist selecting a 1,3-dithiolane for meaty/savory notes, 2-pentyl-1,3-dithiolane falls into the allium/meat cluster—not the floral/broth cluster—which directly dictates formulation compatibility; substituting 2-propyl for 2-pentyl would introduce an unintended floral note and compromise the target savory profile.
- [1] Zheng F.-P., Sun B.-G., Liu Y.-P., Xie J.-C., Li H.-J. Syntheses and organoleptic evaluation of 2-substituted-1,3-dithiolanes flavoring compounds. Journal of Chinese Institute of Food Science and Technology, 2007, 7(10), 15–19. View Source
